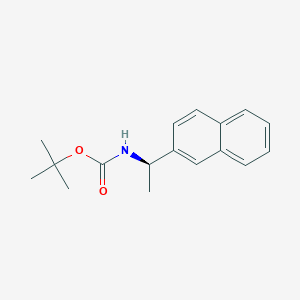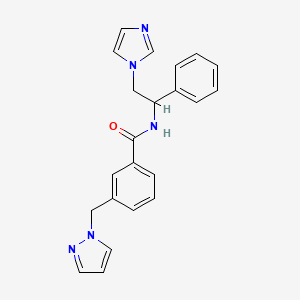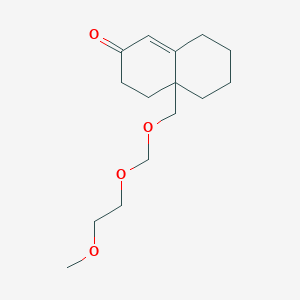
4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is a complex organic compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . This compound is known for its unique structure, which includes a hexahydronaphthalenone core substituted with a methoxyethoxy group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves multiple steps. One common method includes the reaction of 2-methoxyethanol with ethylene oxide to form 2-(2-methoxyethoxy)ethanol . This intermediate is then reacted with 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one under specific conditions to yield the final product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethanol: A related compound with similar functional groups but different core structure.
Ethylene glycol monomethyl ether: Another glycol ether with comparable properties.
Uniqueness
4A-(((2-methoxyethoxy)methoxy)methyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its hexahydronaphthalenone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C15H24O4 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4a-(2-methoxyethoxymethoxymethyl)-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O4/c1-17-8-9-18-12-19-11-15-6-3-2-4-13(15)10-14(16)5-7-15/h10H,2-9,11-12H2,1H3 |
InChI Key |
STQDOWWUAPWHBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCC12CCCCC1=CC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


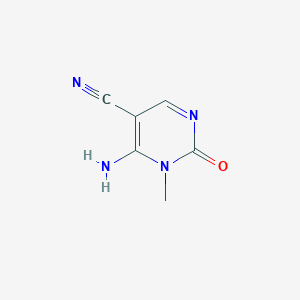
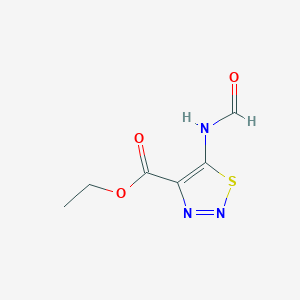
![6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B15246370.png)
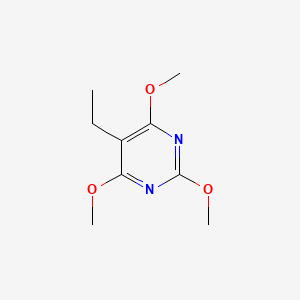
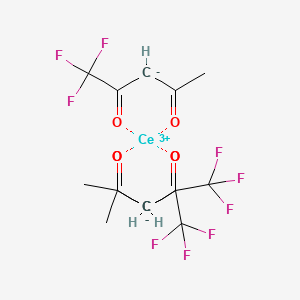
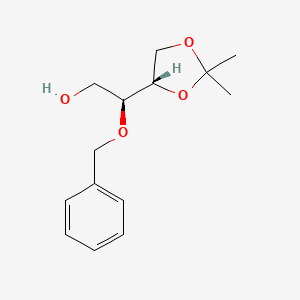
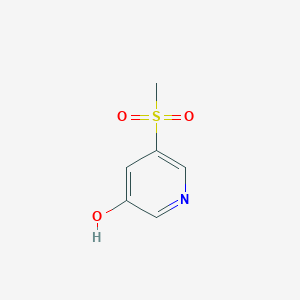
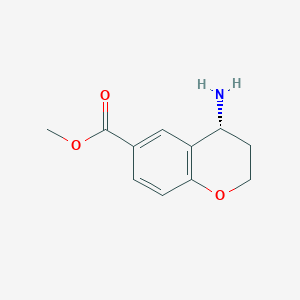
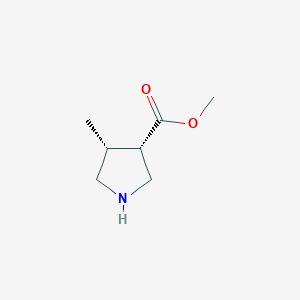
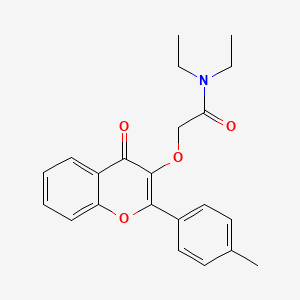
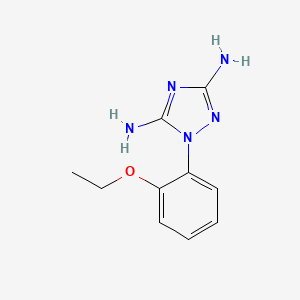
![tert-Butyl (3R,3aR,7aR)-3-aminohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15246400.png)
